molecular formula C8H4Cl2F3NO2 B046452 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene CAS No. 115571-69-2

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene

Cat. No. B046452
M. Wt: 274.02 g/mol
InChI Key: BAKKEOPYMZSUQG-UHFFFAOYSA-N
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Description

"2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene" is a chemical compound that belongs to a class of chemicals known for their diverse applications in organic synthesis and materials science. Its structural components suggest potential reactivity and utility in various chemical transformations.

Synthesis Analysis

The synthesis of related compounds often involves halogenation, nitration, and the introduction of trifluoromethyl groups into benzene derivatives. For example, the preparation of nitroalkanes with similar structures involves sequential oxidation and methylation processes, followed by specific substitutions to introduce different functional groups (Saeed & Simpson, 2012).

Scientific Research Applications

  • Organic Chemistry : Benzene derivatives, including nitro compounds, are a very important class of nitrogen derivatives . They can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . These compounds have a wide range of applications in organic synthesis, as they can be used to introduce a variety of functional groups into a molecule.

  • Agriculture : Some polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.

  • Nomenclature : The systematic name for a similar compound is 2-chloro-1-methyl-4-nitrobenzene . Understanding the nomenclature of these compounds is important for their identification and classification.

  • Physical and Spectroscopic Properties : Nitro compounds, like the one you mentioned, have high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

  • Preparation of Nitro Compounds : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

  • Herbicidal Uses : Several polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.

  • Synthesis of Crop-Protection Products : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

  • Nomenclature : The systematic name for a similar compound is 2-chloro-1-methyl-4-nitrobenzene . Understanding the nomenclature of these compounds is important for their identification and classification.

  • Physical and Spectroscopic Properties : Nitro compounds, like the one you mentioned, have high dipole moments, which fall between 3.5D and 4.0D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

  • Preparation of Nitro Compounds : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

  • Herbicidal Uses : Several polynitrobenzene derivatives have important herbicidal uses . The specific activity of these compounds can depend on the nature and position of the substituents on the benzene ring.

  • Synthesis of Crop-Protection Products : Among trifluoromethylpyridine (TFMP) derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Safety And Hazards

Like all chemicals, “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” should be handled with care. Detailed safety and hazard information can be found in the material safety data sheet (MSDS) for the compound .

Future Directions

The future directions for research on “2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene” and its derivatives are promising. It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2,4-dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO2/c1-3-2-4(8(11,12)13)6(10)7(5(3)9)14(15)16/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKKEOPYMZSUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647439
Record name 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene

CAS RN

115571-69-2
Record name 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115571-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1-methyl-3-nitro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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